molecular formula C20H37NO2 B13414943 (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide

Cat. No.: B13414943
M. Wt: 323.5 g/mol
InChI Key: DTXISTLEGHJAOL-MURFETPASA-N
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Description

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide is a synthetic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to an octadecadienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as linoleic acid or its derivatives.

    Functional Group Modification:

    Amidation: The final step involves the formation of the amide bond, which is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophilic reagents like sodium methoxide for methoxy group substitution.

Major Products Formed

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of saturated amides.

    Substitution: Formation of new amides with different functional groups.

Scientific Research Applications

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with cell surface receptors or intracellular proteins.

    Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    (9Z,12Z)-Octadecadienoic Acid: A fatty acid with similar structural features but lacking the methoxy and methyl groups.

    (9Z,12Z,15Z)-Octadecatrienoic Acid: Another polyunsaturated fatty acid with three double bonds.

Uniqueness

(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide is unique due to the presence of the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.

Properties

Molecular Formula

C20H37NO2

Molecular Weight

323.5 g/mol

IUPAC Name

(9Z,12Z)-N-methoxy-N-methyloctadeca-9,12-dienamide

InChI

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11-

InChI Key

DTXISTLEGHJAOL-MURFETPASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)OC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N(C)OC

Origin of Product

United States

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